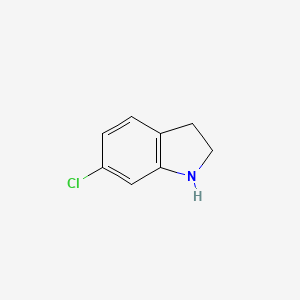

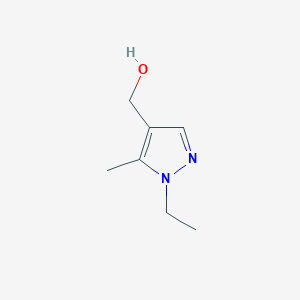

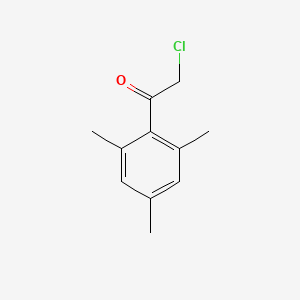

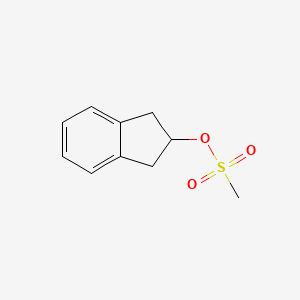

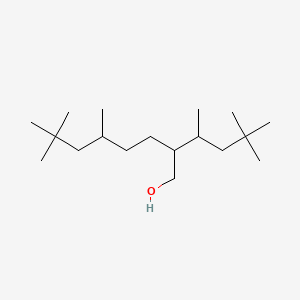

(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Bioevaluation of Novel Pyrazole

Pyrazoles, including compounds like (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol, are highlighted for their significant agrochemical and pharmaceutical activities. Novel pyrazole derivatives synthesized under microwave conditions in ethanol or methanol/glacial acetic acid mixtures, as described by Sheetal et al. (2018), demonstrate potential physical and chemical properties. These properties include herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities. The study emphasizes the versatility of pyrazole derivatives in scientific research, underscoring their importance in developing new agrochemical and pharmaceutical products (Sheetal, Suprita, Suman, S. Gulati, & Rajvir Singh, 2018).

Bioethanol for Biodiesel Production

Bioethanol, distinguished from methanol, is explored as a sustainable reactant for biodiesel production. The research by Brunschwig, Moussavou, and Blin (2012) discusses the utilization of bioethanol, which is less toxic than methanol, produced from local and renewable agricultural resources. This approach enhances sustainability and promotes energy independence. The study reviews various catalytic pathways for ethyl ester production, addressing challenges such as purification issues and the impact of water in bioethanol on yield. Ethyl esters emerge as a viable alternative to diesel fuel, presenting a sustainable option for large-scale production (Brunschwig, Moussavou, & Blin, 2012).

Chemistry of Pyrazoline Derivatives

The reactivity of certain pyrazoline derivatives, closely related to the pyrazole structure of (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol, makes them valuable as building blocks for synthesizing various classes of heterocyclic compounds. Gomaa and Ali (2020) review the preparation and application of these derivatives in the synthesis of heterocycles and dyes. The unique reactivity of these compounds under mild conditions highlights their importance in the development of new synthetic methodologies for heterocyclic compounds and dyes, showcasing the broad applicability of pyrazole derivatives in chemical synthesis (Gomaa & Ali, 2020).

Propiedades

IUPAC Name |

(1-ethyl-5-methylpyrazol-4-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-3-9-6(2)7(5-10)4-8-9/h4,10H,3,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGYVPWYZXQJMNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354892 |

Source

|

| Record name | (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol | |

CAS RN |

494214-31-2 |

Source

|

| Record name | 1-Ethyl-5-methyl-1H-pyrazole-4-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=494214-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine](/img/structure/B1347380.png)

![4-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine](/img/structure/B1347381.png)